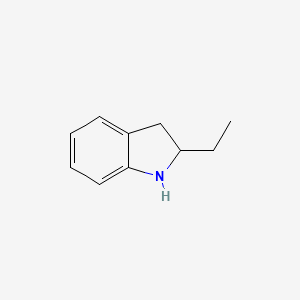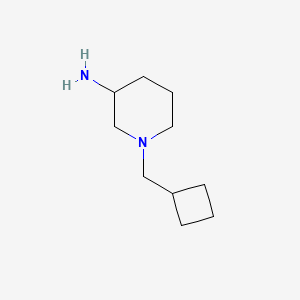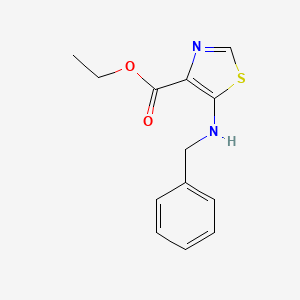
8-n-Hexylaminotheophylline
Vue d'ensemble
Description
8-n-Hexylaminotheophylline is a useful research compound. Its molecular formula is C13H21N5O2 and its molecular weight is 279.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism of Related Compounds : A study investigated the metabolism of an 8-aminoquinoline derivative, revealing the formation of two metabolites through N-deethylation and hydroxylation reactions, possibly impacting its antileishmanial activity (Theoharides et al., 1985).
Chemistry of Theophylline Derivatives : Research on 7,8-diaminotheophylline, a compound related to 8-n-Hexylaminotheophylline, found that its reactions with electrophiles were influenced by the position of the amino group, indicating the potential for varied biological activities (Nanavyan et al., 1987).
Therapeutic Applications in Alzheimer's Disease : A novel 8-OH quinoline derivative, structurally similar to this compound, was explored for targeting amyloid β in Alzheimer's disease, demonstrating a potential therapeutic application (Villemagne et al., 2017).
Neuromodulation in CNS : 8-Phenyltheophylline, another derivative, was studied for its effects on hippocampal slices, indicating potential for studying adenosine neuromodulation in the central nervous system (Corradetti et al., 1984).
Role in Cancer Therapy : Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to this compound, highlighted its potential as an orally active histone deacetylase inhibitor with antitumor activity (Zhou et al., 2008).
Alzheimer's Disease Research : A study on 8-hydroxyquinolines, which include this compound derivatives, discussed their potential in Alzheimer's disease treatment due to their ability to chelate metals and interact with amyloid-β peptide (Kenche et al., 2013).
Recent Advances in Biological Activity : A review on 8-hydroxyquinolines, including derivatives like this compound, discussed their wide range of biological activities such as antimicrobial, anticancer, and antifungal effects, making them significant in medicinal chemistry (Saadeh et al., 2020).
Propriétés
IUPAC Name |
8-(hexylamino)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-4-5-6-7-8-14-12-15-9-10(16-12)17(2)13(20)18(3)11(9)19/h4-8H2,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCWFVINQNEILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B7895077.png)

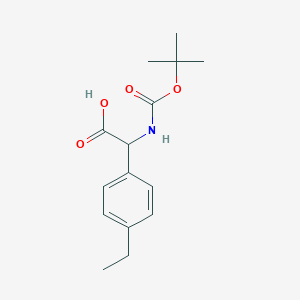

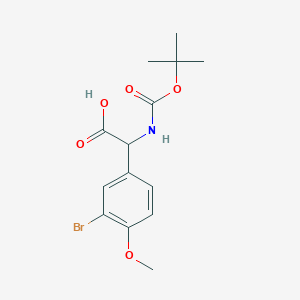
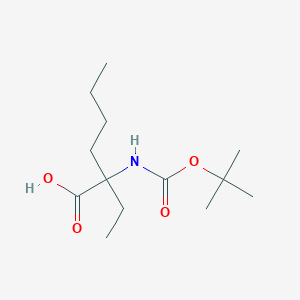
amino}propanoic acid](/img/structure/B7895105.png)

![[3-(3,4,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895123.png)
![[3-(3,4-Difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7895129.png)
![2-[(3E)-oxan-3-ylidene]acetonitrile](/img/structure/B7895142.png)
